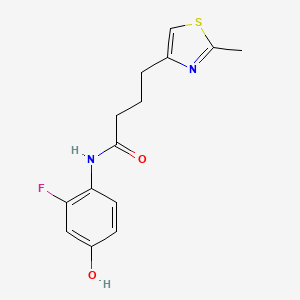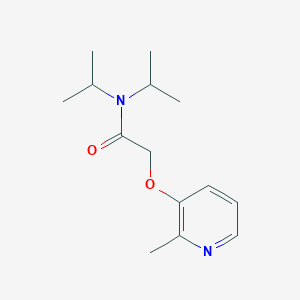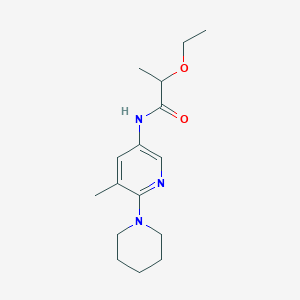
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide, also known as FH-PB22, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a potent agonist of the cannabinoid receptor CB1 and CB2, which are involved in a variety of physiological processes such as pain perception, appetite regulation, and immune function.
科学研究应用
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide has been used in a variety of scientific research applications, including studies on the cannabinoid receptor system, pain perception, and drug abuse. One study found that this compound is a potent agonist of the CB1 receptor, with an affinity comparable to that of the well-known cannabinoid agonist THC. Another study showed that this compound can reduce pain sensitivity in mice, suggesting its potential as a therapeutic agent for pain management. This compound has also been used in studies on drug abuse, as it has been found in some synthetic cannabinoid products sold as "legal highs."
作用机制
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide acts as an agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When this compound binds to these receptors, it activates a signaling pathway that can result in a variety of physiological effects. The exact mechanism of action of this compound is not fully understood, but it is thought to involve modulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including pain relief, appetite stimulation, and immune system modulation. One study found that this compound can reduce pain sensitivity in mice, possibly through its effects on the cannabinoid receptor system. Another study showed that this compound can stimulate appetite in rats, suggesting its potential as a therapeutic agent for conditions such as anorexia. This compound has also been shown to modulate immune system function, although the exact mechanism of this effect is not well understood.
实验室实验的优点和局限性
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide has several advantages and limitations for use in lab experiments. One advantage is its high potency as a cannabinoid receptor agonist, which can make it useful for studying the effects of cannabinoid receptor activation on physiological processes. However, one limitation is its potential for abuse, as it has been found in some synthetic cannabinoid products sold as "legal highs." Another limitation is its complex synthesis method, which can make it difficult to obtain and use in lab experiments.
未来方向
There are several future directions for research on N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide, including studies on its potential therapeutic applications, its effects on the endocannabinoid system, and its safety profile. One area of potential application is in pain management, as this compound has been shown to reduce pain sensitivity in mice. Another area of interest is its effects on the endocannabinoid system, which plays a key role in a variety of physiological processes. Finally, more research is needed to determine the safety profile of this compound, particularly in light of its potential for abuse.
合成方法
The synthesis of N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 2-methyl-1,3-thiazol-4-ylamine, which is then reacted with 4-bromo-2-fluoroanisole to form 2-fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol. This intermediate is then reacted with 4-chlorobutanoyl chloride to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
属性
IUPAC Name |
N-(2-fluoro-4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-9-16-10(8-20-9)3-2-4-14(19)17-13-6-5-11(18)7-12(13)15/h5-8,18H,2-4H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJPVYNZCDAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCCC(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)

![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)


![2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7648197.png)

![N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7648213.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B7648218.png)
![2-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7648224.png)
![3-Cyclopentyl-5-[[4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7648227.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648231.png)
![8-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7648238.png)
![N-[3-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenyl]acetamide](/img/structure/B7648245.png)